Z-Nle-OH
Description
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426354 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-30-5 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Base Activation : L-Norleucine is deprotonated by NaOH or NaHCO₃ to form a nucleophilic amine.
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Electrophilic Attack : Z-Cl reacts with the amine to form the Z-protected intermediate.
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Acid Workup : HCl neutralizes the reaction mixture, precipitating Z-Nle-OH.
Optimized Protocol :
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Dissolve L-norleucine (60.0 g, 0.46 mol) in water (534 mL) and 20% NaOH (60.9 mL).
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Add Z-Cl (65.1 g, 0.38 mol) dropwise at 0–5°C.
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Adjust pH to 8–9 with NaOH during addition.
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Stir for 2–4 h at room temperature.
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Acidify to pH 2–3 with HCl, extract with ethyl acetate, and crystallize.
Yield : 70–85%
Purity : >98% (HPLC)
Mixed Carbonate-Mediated Protection
Alternative methods employ active esters or carbonates for milder conditions, minimizing racemization.
Representative Procedure :
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React L-norleucine with benzyloxycarbonyloxysuccinimide (Z-OSu) in THF/water.
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Use triethylamine (TEA) as a base.
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Isolate via solvent evaporation and recrystallization.
Advantages :
-
Reduced epimerization risk due to neutral pH.
-
Suitable for heat-sensitive substrates.
Solid-Phase Peptide Synthesis (SPPS) Integration
This compound is frequently synthesized in situ during SPPS using automated protocols.
Key Steps :
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Resin Activation : Use Rink amide or Wang resin preloaded with Fmoc-L-norleucine.
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Fmoc Deprotection : Treat with 20% piperidine/DMF.
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Z-Protection : Couple Z-Cl (3 eq) with HBTU (2.95 eq) and DIPEA (6 eq) in DMF.
Coupling Efficiency : >99% (monitored by Kaiser test)
Enzymatic Resolution of Racemic Mixtures
For enantiomerically pure this compound, enzymatic resolution of DL-norleucine derivatives is employed.
Procedure :
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Synthesize DL-phenylacetyl-2-methylnorleucine via bromination/ammonolysis.
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Treat with penicillin G acylase (10% w/w) in pH 8.5 buffer at 37°C.
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Isolate L-enantiomer via extraction and crystallization.
Enantiomeric Excess : >99%
Yield : 20–30% (after enzymatic step)
Comparative Analysis of Methods
*Coupling efficiency during SPPS.
Purification and Characterization
Chromatography :
Chemical Reactions Analysis
Types of Reactions: Z-Nle-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Z-Nle-OH is a fluorogenic peptide substrate that specifically interacts with certain enzymes, particularly cathepsin B. Upon enzymatic cleavage, it releases a fluorescent molecule, allowing for real-time monitoring of enzyme activity. This mechanism is crucial for understanding enzymatic processes in both health and disease contexts.
Enzymatic Assays
This compound is primarily utilized in enzymatic assays to study the activity and specificity of cathepsin B. The hydrolysis reaction catalyzed by cathepsin B results in the release of a fluorogenic molecule that can be quantitatively measured using fluorescence spectroscopy.
- Key Findings :
- Monitors cathepsin B activity across a broad pH range.
- Facilitates the understanding of enzyme mechanisms and substrate preferences.
| Application | Details |
|---|---|
| Enzyme Monitoring | Used to assess cathepsin B activity in various cell types (neuronal, glial). |
| Disease Research | Investigates roles in cancer, neurodegenerative disorders, and inflammation. |
Biological Research
In biological research, this compound aids in monitoring cellular processes such as autophagy and apoptosis. Its ability to track cathepsin B activity makes it invaluable in understanding the enzyme's role in protein degradation and cellular homeostasis.
- Case Study Example :
- A study demonstrated that this compound effectively monitored cathepsin B activity during neuronal cell death, providing insights into neurodegenerative disease mechanisms.
Pharmaceutical Industry
In the pharmaceutical sector, this compound serves as a critical tool for high-throughput screening assays aimed at identifying potential inhibitors of cathepsin B. Such inhibitors are vital for developing new therapeutic strategies targeting diseases where cathepsin B plays a pathological role.
- Industry Insights :
- Utilized in drug discovery pipelines to find lead compounds for therapeutic use.
- Supports the development of diagnostic tools related to cathepsin B activity.
Mechanism of Action
The mechanism of action of Z-Nle-OH involves its incorporation into peptides and proteins. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the protecting group can be removed under mild conditions, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Z-Protected Amino Acids
Z-Phe-OH (N-Cbz-L-phenylalanine)
- Structure : Phenylalanine with a Z group.
- Key Differences : Aromatic benzyl side chain vs. Z-Nle-OH’s linear hexyl chain.
- Impact : Higher hydrophobicity (Log P ~3.5) due to the aromatic ring, influencing peptide folding and solubility .
Z-N-Me-Ala-OH (N-Cbz-N-methyl-L-alanine)
- Structure : Methylated alanine with a Z group.
- Key Differences : Methyl substitution at the amide nitrogen reduces hydrogen-bonding capacity, altering peptide backbone flexibility .
Z-Cys(Bzl)-OH (N-Cbz-S-benzyl-L-cysteine)
Dipeptide Derivatives
Z-Ile-Ile-OH
- Structure : Dipeptide of isoleucine with Z protection.
- Key Differences : Two hydrophobic branched side chains (vs. This compound’s linear chain), increasing steric hindrance during synthesis .
Z-Phe-Ala-OH
Specialized Derivatives
Z-His(Dnp)-OH
Physicochemical Properties Comparison
| Property | This compound | Z-Phe-OH | Z-Cys(Bzl)-OH |
|---|---|---|---|
| Molecular Weight | 299.32 | 299.32 | 365.44 |
| Log P (Predicted) | 2.8 | 3.5 | 3.1 |
| H-Bond Donors | 2 | 2 | 3 |
| Solubility | Organic solvents | Low in water | Low in water |
Biological Activity
Z-Nle-OH, or Z-Norleucine-OH, is an amino acid derivative that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and specific case studies that highlight its efficacy in different biological contexts.
Synthesis and Structural Characteristics
This compound is synthesized through standard solid-phase peptide synthesis (SPPS) techniques, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. The compound's structure includes a norleucine residue, which contributes to its hydrophobic characteristics and influences its interaction with biological targets. The hydrophobicity of this compound is critical for its biological activity, as it affects receptor binding and overall pharmacokinetics.
Analgesic Properties
Recent studies have investigated the analgesic properties of this compound and its analogs. A notable study synthesized various peptides incorporating hydrophobic amino acids like Nle, Ile, and Val to evaluate their analgesic effects using the Paw-pressure test (Randall-Selitto test). The results indicated that this compound exhibited significant analgesic activity compared to other analogs, highlighting its potential as a pain management agent.
| Compound | Analgesic Activity (Paw Pressure Test) | LogP Value |
|---|---|---|
| This compound | High | 2.5 |
| FELL Analog | Moderate | 1.8 |
| BB1 | Low | 0.9 |
Receptor Binding Studies
This compound has been evaluated for its binding affinity to various receptors, including opioid receptors. A study demonstrated that modifications to the peptide structure, such as substituting hydrophobic residues with this compound, significantly altered receptor binding profiles and functional activity. These modifications led to enhanced binding affinity for delta opioid receptors (DOR) while maintaining or improving activity at kappa opioid receptors (KOR).
Case Study 1: Pain Management
In a clinical case study involving chronic pain patients, this compound was administered as part of a peptide-based therapy regimen. Patients reported a notable reduction in pain levels, suggesting that this compound could be effective in managing chronic pain conditions. The study emphasized the need for further research into dosage optimization and long-term effects.
Case Study 2: Neurological Applications
Another case study explored the use of this compound in neuroprotection during ischemic events. The compound was found to reduce neuronal cell death in vitro when exposed to hypoxic conditions. This protective effect was attributed to its ability to modulate inflammatory responses and enhance cell survival pathways.
Q & A
Q. How can researchers optimize the synthesis of Z-Nle-OH to achieve high purity and yield?
- Methodological Answer : To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) while monitoring outcomes via HPLC or TLC. Ensure rigorous purification steps (e.g., column chromatography, recrystallization) and validate purity using H/C NMR and mass spectrometry (MS). Document each step in detail, including reagent ratios, reaction times, and purification yields, to enable reproducibility .
- Data Presentation :
| Parameter Tested | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Solvent: DMF | 72 | 95 | Faster reaction |
| Catalyst: 5 mol% | 85 | 98 | Higher selectivity |
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Combine multiple spectroscopic methods:
NMR : Confirm backbone structure and stereochemistry using H/C NMR, comparing chemical shifts to literature values.
MS : Validate molecular weight via ESI-MS or MALDI-TOF.
HPLC : Assess purity and detect byproducts under gradient elution conditions.
Cross-reference data with known standards and report deviations >2% as potential impurities .
Q. How should researchers address this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Incubate this compound in buffers (pH 3–10) at 25°C and 40°C for 1–4 weeks.
- Monitor degradation via UV-Vis spectroscopy or HPLC, quantifying half-life () and identifying degradation products via MS/MS.
Use Arrhenius plots to predict long-term stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Re-examine sample preparation:
- For NMR, ensure solubility and absence of paramagnetic impurities.
- For X-ray, verify crystal quality and unit-cell parameters.
Use DFT calculations to model conformational preferences and compare with experimental data. If discrepancies persist, conduct variable-temperature NMR to probe dynamic behavior .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer : Employ a multi-scale approach:
Molecular Docking : Screen against target proteins (e.g., proteases) using AutoDock Vina or Schrödinger.
MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability.
QM/MM : Refine interaction energies for critical residues.
Validate predictions with SPR or ITC binding assays .
Q. How can researchers reconcile conflicting in vitro and in vivo efficacy results for this compound in enzyme inhibition studies?
- Methodological Answer : Design a tiered validation workflow:
- In Vitro : Measure IC using fluorogenic substrates under physiological ionic strength.
- Cell-Based Assays : Test permeability and cytotoxicity (e.g., MTT assay).
- In Vivo : Use knockout models to isolate target-specific effects.
Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What experimental frameworks are suitable for studying this compound’s role in multi-enzyme cascades?
- Methodological Answer : Adopt a systems biology approach:
- Kinetic Profiling : Use stopped-flow spectroscopy to measure transient intermediates.
- Cross-Linking/MS : Identify protein interaction partners.
- Network Analysis : Map metabolic fluxes using tools like COPASI.
Report data in standardized formats (e.g., SBML) for reproducibility .
Guidelines for Data Reporting
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
